molecular formula C16H17NO4S B2914759 Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate CAS No. 2034299-41-5

Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate

Cat. No. B2914759
CAS RN: 2034299-41-5
M. Wt: 319.38
InChI Key: NFLBAONJUWAFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a methyl ester group (-COOCH3), a carbamoyl group (-CONH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a hydroxy group (-OH) .


Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom, is a key structural feature .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, the amide group might participate in condensation reactions, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the ester and amide could impact its solubility .

Mechanism of Action

Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase. COX-2 is an enzyme that is involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activity. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function. This compound has also been shown to possess antioxidant activity, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate in lab experiments is its unique chemical structure, which makes it a promising candidate for use in medicinal and pharmaceutical research. Additionally, this compound has been shown to possess a wide range of biological activities, making it a versatile compound for use in various research applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several future directions for research on Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the development of new analogs of this compound that possess improved biological activity and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate involves the reaction of 4-aminobenzoic acid with 3-mercapto-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with methyl chloroformate to obtain the final product, this compound.

Scientific Research Applications

Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate has been studied for its potential use as a therapeutic agent due to its ability to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been shown to possess antitumor activity, making it a promising candidate for cancer research. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

methyl 4-[(3-hydroxy-3-thiophen-3-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLBAONJUWAFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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